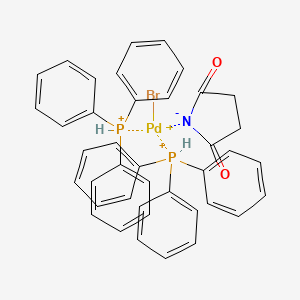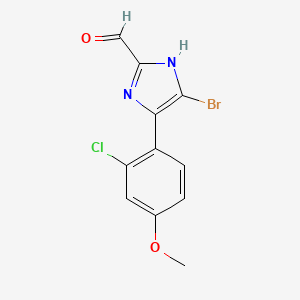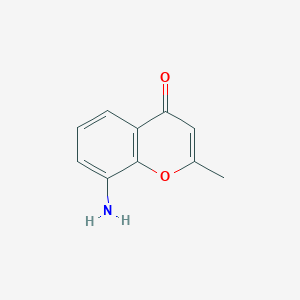
Bromobis(triphenylphosphine)(N-succinimide)palladium(II)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bromobis(triphenylphosphine)(N-succinimide)palladium(II): is a palladium complex that has gained significant attention in the field of organometallic chemistry. This compound is known for its role as a catalyst in various cross-coupling reactions, particularly the Stille and Suzuki-Miyaura coupling reactions . The presence of triphenylphosphine and N-succinimide ligands enhances its stability and reactivity, making it a valuable tool in synthetic chemistry.
準備方法
Synthetic Routes and Reaction Conditions: Bromobis(triphenylphosphine)(N-succinimide)palladium(II) can be synthesized through the reaction of palladium(II) bromide with triphenylphosphine and N-succinimide. The reaction typically involves dissolving palladium(II) bromide in a suitable solvent, such as dichloromethane, followed by the addition of triphenylphosphine and N-succinimide. The mixture is then stirred at room temperature until the reaction is complete .
Industrial Production Methods: While specific industrial production methods for Bromobis(triphenylphosphine)(N-succinimide)palladium(II) are not widely documented, the synthesis process can be scaled up by optimizing reaction conditions and using larger quantities of reagents. The use of automated reactors and continuous flow systems can further enhance the efficiency and yield of the compound .
化学反応の分析
Types of Reactions: Bromobis(triphenylphosphine)(N-succinimide)palladium(II) primarily undergoes substitution reactions, where it acts as a catalyst in cross-coupling reactions. These reactions include the Stille, Suzuki-Miyaura, Heck, and Sonogashira coupling reactions .
Common Reagents and Conditions:
Stille Coupling: Typically involves organotin reagents and aryl halides in the presence of a base.
Suzuki-Miyaura Coupling: Utilizes boronic acids and aryl halides with a base such as potassium carbonate.
Heck Reaction: Involves alkenes and aryl halides with a base like triethylamine.
Sonogashira Coupling: Uses terminal alkynes and aryl halides with a copper co-catalyst and a base
Major Products: The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
科学的研究の応用
Bromobis(triphenylphosphine)(N-succinimide)palladium(II) has a wide range of applications in scientific research:
作用機序
The mechanism by which Bromobis(triphenylphosphine)(N-succinimide)palladium(II) exerts its catalytic effects involves several key steps:
Oxidative Addition: The palladium(II) center undergoes oxidative addition with an aryl halide, forming a palladium(IV) intermediate.
Transmetalation: The intermediate reacts with an organometallic reagent (e.g., organotin or boronic acid) to form a new palladium complex.
Reductive Elimination: The final step involves reductive elimination, where the desired biaryl product is formed, and the palladium(II) catalyst is regenerated
類似化合物との比較
- Palladium(II) acetate
- Palladium(II) chloride
- Dichlorobis(triphenylphosphine)palladium(II)
- Tetrakis(triphenylphosphine)palladium(0)
Uniqueness: Bromobis(triphenylphosphine)(N-succinimide)palladium(II) stands out due to its enhanced stability and reactivity, which are attributed to the presence of both triphenylphosphine and N-succinimide ligands. These ligands not only stabilize the palladium center but also facilitate efficient catalytic cycles in cross-coupling reactions .
特性
分子式 |
C40H36BrNO2P2Pd+2 |
|---|---|
分子量 |
811.0 g/mol |
IUPAC名 |
bromopalladium(1+);pyrrolidin-1-ide-2,5-dione;triphenylphosphanium |
InChI |
InChI=1S/2C18H15P.C4H5NO2.BrH.Pd/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;6-3-1-2-4(7)5-3;;/h2*1-15H;1-2H2,(H,5,6,7);1H;/q;;;;+2 |
InChIキー |
KYQYWUJRFOCJEW-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)[N-]C1=O.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.Br[Pd+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[2-[2-(Boc-amino)ethoxy]ethoxy]-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]acetamide](/img/structure/B13707206.png)




![(2R,7S)-tricyclo[6.2.1.02,7]undeca-4,9-diene-3,6-dione](/img/structure/B13707237.png)




![O-[(3-Bromo-4-pyridyl)methyl]hydroxylamine Hydrochloride](/img/structure/B13707260.png)
